2-(4-Chlorophenyl)quinazolin-4-ol - 7455-77-8

2-(4-Chlorophenyl)quinazolin-4-ol

Catalog Number: EVT-265151
CAS Number: 7455-77-8
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Chlorophenyl)quinazolin-4-ol belongs to the class of quinazolinone derivatives, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolinones, particularly those substituted at the 2 and/or 3 positions, are widely studied for their diverse biological activities and find applications in drug discovery and pharmaceutical research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Condensation of Anthranilic Acid Derivatives: One common approach involves the condensation of substituted anthranilic acid or its esters with 4-chlorobenzoyl chloride to form an intermediate benzoxazinone. This intermediate then undergoes a ring-opening and cyclization reaction with hydrazine hydrate to yield the desired 2-(4-chlorophenyl)quinazolin-4-ol derivative. [, , , , , , ]

  • Reaction with Quinazoline-3-oxides: Another method involves the reaction of quinazoline-3-oxides with 4-chloroaniline in the presence of tert-butyl hydroperoxide as an oxidant. This approach offers a metal-free alternative for synthesizing specific derivatives. []

Microwave irradiation and ultrasonic irradiation techniques have also been employed to enhance the efficiency and yield of these synthesis reactions. [, , ]

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)quinazolin-4-ol comprises a planar quinazoline ring system with a 4-chlorophenyl substituent at the 2-position. [] The dihedral angle between the quinazoline and the chlorophenyl rings can vary depending on the substitution pattern on the quinazoline ring. [, ]

Various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry are routinely employed to confirm the structure of newly synthesized derivatives. [, , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action
  • Inhibition of Enzymes: Studies have shown inhibitory activity against enzymes like α-glucosidase [], aldose reductase [], cyclooxygenase-2 (COX-2) [], and lactate dehydrogenase A (LDHA) [].

  • Interaction with Receptors: Molecular docking studies suggest that some derivatives can interact with specific receptors like the μ-opioid receptor [] and vascular endothelial growth factor receptor 2 (VEGFR-2) [].

  • Disruption of Bacterial or Fungal Cell Processes: Antimicrobial activity could be attributed to the disruption of essential cellular processes in bacteria and fungi. [, , , , , , , , ]

Physical and Chemical Properties Analysis
  • Solubility: Most derivatives are soluble in organic solvents like DMSO and ethanol. Water solubility can vary depending on the substituents present. [, ]

  • Melting Point: Melting points are reported for many derivatives, indicating their solid nature at room temperature. [, , , , , , , , , , , , , , , , , , , ]

  • Stability: The compounds are generally stable under standard laboratory conditions. [, ]

Applications
  • Antimicrobial Agents: Numerous studies report potent antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as fungi. This highlights their potential as lead compounds for developing novel antimicrobial therapies. [, , , , , , , , ]

  • Anti-inflammatory Agents: Some derivatives show promising anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential for treating inflammatory diseases. [, , , ]

  • Analgesic Agents: Certain derivatives exhibit analgesic activity, indicating potential for developing new pain relief medications. [, ]

  • Antidiabetic Agents: Compounds exhibiting α-glucosidase and aldose reductase inhibitory activity hold promise for managing diabetes and its complications. [, ]

  • Anticancer Agents: Preliminary studies show that some derivatives possess anticancer activity against various cancer cell lines. Further research is needed to explore their therapeutic potential in cancer treatment. [, , , ]

  • Anticonvulsant Agents: Several derivatives demonstrate anticonvulsant activity in animal models, indicating potential for treating epilepsy and other seizure disorders. [, ]

  • Anthelmintic Agents: Some compounds exhibit anthelmintic activity, signifying potential for developing novel antiparasitic drugs. []

6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one

  • Compound Description: This compound serves as a central structure in a study exploring new quinazoline derivatives with antimicrobial and antifungal properties []. This specific derivative demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeast (Candida albicans) and filamentous fungi (Aspergillus niger) [].
  • Relevance: This compound shares the core structure of 2-(4-Chlorophenyl)quinazolin-4-ol, with the addition of a bromine atom at the 6-position of the quinazoline ring system []. This modification highlights the exploration of halogen substitutions on this core structure for potential biological activity enhancement.

3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one

  • Compound Description: Synthesized and evaluated for its antimicrobial activities, this compound exhibited potent in vitro activity against a panel of Gram-positive and Gram-negative bacteria and fungi []. Notably, it showed significant efficacy against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli [].
  • Relevance: This compound is structurally analogous to 2-(4-Chlorophenyl)quinazolin-4-ol, featuring a benzyl group substitution at the N3 position of the quinazoline ring []. This modification emphasizes the investigation of N-alkylation in enhancing the antimicrobial potency of these compounds.

3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one

  • Compound Description: This novel compound was synthesized and assessed for potential analgesic activity []. In silico evaluations, including PASS online software and molecular docking studies, suggested potential interactions with the μ-opioid receptor, with binding affinities comparable to morphine and fentanyl [].
  • Relevance: While sharing the 4-chlorophenylquinazoline motif with 2-(4-Chlorophenyl)quinazolin-4-ol, this compound features a fused imidazoline ring, creating a distinct dihydroimidazoquinazolinone structure []. This highlights the exploration of expanding the core quinazolinone structure for accessing a diverse range of biological activities.

2-Methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one

  • Compound Description: This compound belongs to a series of arylidene-based quinazolin-4(3H)-one motifs designed and synthesized as potential antimicrobial agents []. This particular derivative emerged as a potent candidate with significant activity against Staphylococcus aureus and various fungal strains, including Candida albicans, Aspergillus niger, and Rhizopus nigricans [].
  • Relevance: Although structurally distinct from 2-(4-Chlorophenyl)quinazolin-4-ol, this compound highlights the significance of the quinazolin-4(3H)-one core as a scaffold for developing antimicrobial agents []. The presence of diverse substituents, like the thiophene-2-ylmethylene group, emphasizes the versatility of this core structure in exploring structure-activity relationships.
  • Compound Description: These four compounds are part of a series of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones investigated for their cytotoxic activity against a panel of human cancer cell lines []. These compounds exhibited potent growth inhibition, with variations in potency depending on the position of the methoxy substituent on the styryl group [].
  • Relevance: These compounds highlight the structural diversity possible within the quinazoline-4(3H)-one class and its impact on biological activity, exemplified by the varying cytotoxic profiles observed with changes in the methoxy substituent position []. Although lacking the 4-chlorophenyl substituent present in 2-(4-Chlorophenyl)quinazolin-4-ol, these compounds showcase the exploration of alternative substituents, in this case, styryl derivatives, at the 2-position of the quinazoline ring system for modulating biological activity.

2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)

  • Compound Description: This specific compound demonstrated exceptional cytotoxic activity against a wide range of human cancer cell lines, including HT29, U87, A2780, H460, and BE2-C, exhibiting sub-micromolar potency []. Molecular modeling and tubulin polymerization assays suggest this compound may exert its cytotoxic effects through tubulin inhibition [].
  • Relevance: Sharing the core dihydroquinazolin-4(1H)-one framework with 2-(4-Chlorophenyl)quinazolin-4-ol, this compound features a naphthalen-1-yl substituent at the 2-position instead of the 4-chlorophenyl group []. This difference highlights the impact of diverse aromatic substituents at the 2-position on the biological activities of these compounds, suggesting a potential area for further exploration in structure-activity relationship studies.

N-(5-Aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides (5a-f)

  • Compound Description: This series of compounds, synthesized by reacting N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide with various aromatic aldehydes, was evaluated for α-glucosidase inhibitory activity []. The compounds exhibited good inhibitory activity, with variations based on the specific arylidene substituent [].
  • Relevance: These compounds, while structurally distinct from 2-(4-Chlorophenyl)quinazolin-4-ol, belong to the broader class of quinazolin-4(3H)-one derivatives and emphasize the versatility of this scaffold in targeting various enzymes, in this case, α-glucosidase [].

7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one (Compound 39)

  • Compound Description: This compound, a member of a novel series of 2-benzylaminoquinazolin-4(3H)-one derivatives, exhibited significant anti-SARS-CoV-2 activity []. Its antiviral activity was found to be higher than that of remdesivir, a drug used for treating COVID-19 [].
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with 2-(4-Chlorophenyl)quinazolin-4-ol and further emphasizes the importance of exploring this scaffold for developing new antiviral agents []. The presence of various substituents at different positions of the quinazolin-4(3H)-one ring highlights the potential for fine-tuning the activity and properties of these compounds through structural modifications.

Properties

CAS Number

7455-77-8

Product Name

2-(4-Chlorophenyl)quinazolin-4-ol

IUPAC Name

2-(4-chlorophenyl)-3H-quinazolin-4-one

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)

InChI Key

AKHUKZJZNGHOJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

2-(4-Chlorophenyl)quinazolin-4-ol

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.